

# An In-Depth Technical Guide to the Physical Characteristics of BDE-28

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## Compound of Interest

Compound Name: 2,4-Dibromo-1-(4-bromophenoxy)benzene

Cat. No.: B107970

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of the polybrominated diphenyl ether (PBDE) congener BDE-28. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound.

## Introduction to BDE-28

BDE-28, chemically known as 2,4,4'-Tribromodiphenyl ether, is a specific congener of the PBDE class of flame retardants.[1][2] These compounds have been widely used in a variety of consumer and industrial products to reduce flammability. Due to their persistence, bioaccumulative potential, and toxic effects, PBDEs are of significant environmental and health concern.[3] BDE-28, as a lower-brominated congener, is of particular interest due to its potential for long-range atmospheric transport and presence in various environmental matrices and biological samples.

## Physical and Chemical Properties of BDE-28

The fundamental physical and chemical data for BDE-28 are summarized in the table below, providing a quantitative basis for understanding its environmental behavior and toxicological profile.

Property	Value	Source(s)
IUPAC Name	2,4-dibromo-1-(4-bromophenoxy)benzene	[2]
Synonyms	2,4,4'-TriBDE, 2,4,4'-Tribromodiphenyl ether, PBDE 28	[1][2]
CAS Number	41318-75-6	[1][3][4]
Molecular Formula	C <sub>12</sub> H <sub>7</sub> Br <sub>3</sub> O	[1][2][3]
Molecular Weight	406.90 g/mol	[1][2][3][4]
Appearance	White to light yellow solid	[1]
Melting Point	63-66 °C	[4]
Vapor Pressure	1.64 x 10 <sup>-5</sup> mm Hg	[5]
Water Solubility	70 µg/L	[5]
Octanol-Water Partition Coefficient (log Kow)	5.94	[5]
Henry's Law Constant	5.03331 x 10 <sup>-5</sup> atm·m <sup>3</sup> /mol	[5]

## Experimental Protocols

Detailed methodologies for determining key physical characteristics of hydrophobic compounds like BDE-28 are crucial for reproducible and accurate research. Below are summaries of established experimental protocols.

### Determination of Octanol-Water Partition Coefficient (Kow) using the Slow-Stirring Method

The slow-stirring method is designed to measure the octanol-water partition coefficient for highly hydrophobic chemicals, minimizing the formation of emulsions that can interfere with accurate measurements.[1][2][5] This method is particularly suitable for compounds with a log Kow greater than 5.

#### Apparatus:

- A thermostatically controlled vessel, often a cylindrical jar or Erlenmeyer flask, equipped with a tap at the bottom for sampling the aqueous phase without disturbing the octanol layer.<sup>[5]</sup>
- A Teflon-coated magnetic stir bar and a stirrer motor.

#### Procedure:

- **Phase Saturation:** The experimental vessel is filled with n-octanol-saturated water. Subsequently, a solution of the test compound (BDE-28) in water-saturated n-octanol is carefully layered on top of the aqueous phase.<sup>[5]</sup>
- **Equilibration:** The two phases are gently stirred to facilitate the exchange of the solute between the phases. The stirring speed is controlled to create a small vortex (approximately 2-3 cm) at the interface, avoiding the formation of an emulsion.<sup>[1][5]</sup> The system is left to equilibrate for an extended period, which can be up to 120 hours or more for highly hydrophobic compounds.<sup>[5]</sup>
- **Sampling:** After stopping the stirring, the system is allowed to settle. A sample of the aqueous phase is carefully collected from the bottom tap after discarding an initial volume to clear the dead space in the tap.<sup>[5]</sup> A sample of the octanol phase is also collected.
- **Analysis:** The concentration of the test substance in both the octanol and aqueous phases is determined using appropriate analytical techniques, such as gas chromatography.
- **Calculation:** The octanol-water partition coefficient ( $K_{ow}$ ) is calculated as the ratio of the equilibrium concentration of the chemical in the octanol phase to that in the aqueous phase. The determination is typically repeated in at least three independent experiments.<sup>[2][6]</sup>

## Determination of Vapor Pressure using the Gas Chromatography-Retention Time (GC-RT) Method

The GC-RT method is a reliable technique for determining the subcooled liquid vapor pressures of organic compounds.<sup>[7]</sup> This method relates the gas chromatography retention time of a compound to its vapor pressure using a series of reference standards with known vapor pressures.

#### Apparatus:

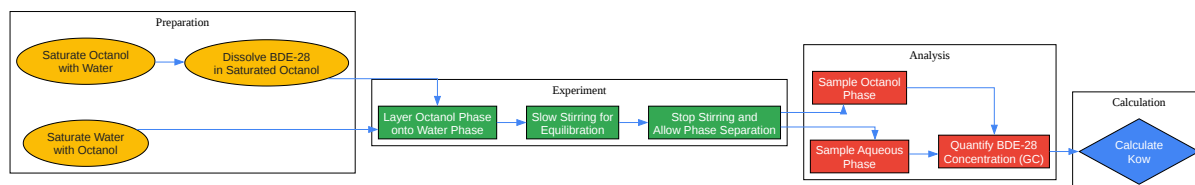
- A gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar phase column).[8]
- A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

#### Procedure:

- **Standard Selection:** A series of reference compounds with accurately known vapor pressures that span the expected vapor pressure of the test compound are selected.[7]
- **Chromatographic Analysis:** The test compound (BDE-28) and the reference standards are analyzed by GC under identical conditions. The retention time for each compound is accurately measured.[9]
- **Correlation:** A correlation is established between the known vapor pressures of the reference standards and their measured retention times. This relationship is often expressed as a linear equation.
- **Vapor Pressure Calculation:** The vapor pressure of the test compound is then calculated by inputting its measured retention time into the established correlation equation.
- **Temperature Dependence:** To determine the vapor pressure at a specific temperature (e.g., 25 °C), the GC analysis is performed at various temperatures, and the data is extrapolated.

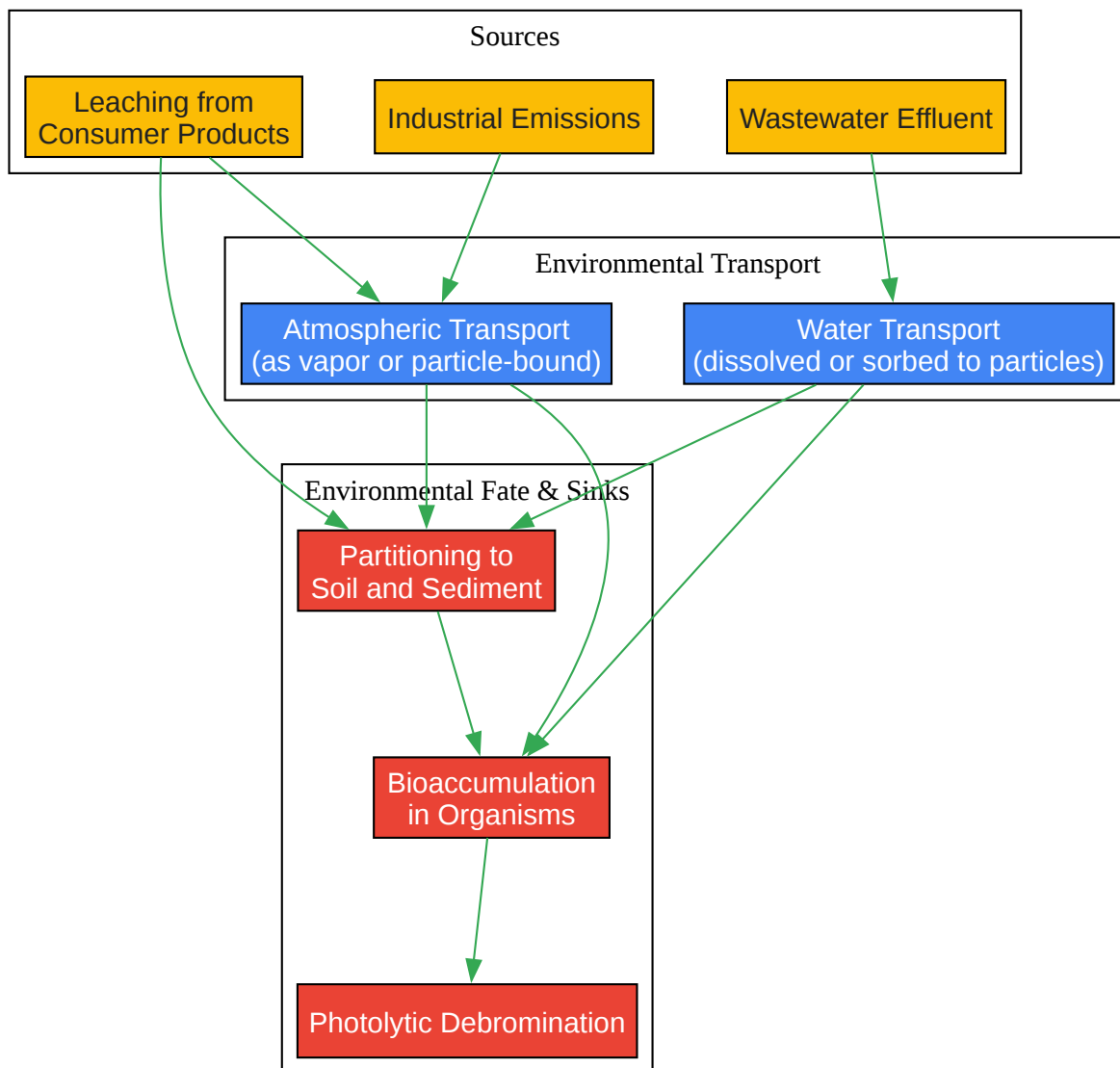
## Visualizations

The following diagrams illustrate key concepts related to the experimental workflow for determining the octanol-water partition coefficient and the environmental fate of BDE-28.



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Caption: Experimental workflow for determining the octanol-water partition coefficient (K<sub>ow</sub>) of BDE-28 using the slow-stirring method.



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Caption: A simplified logical diagram illustrating the environmental fate and transport of BDE-28.

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